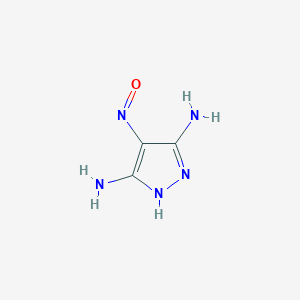
3,5-Diamino-4H-pyrazol-4-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-4H-pyrazol-4-one oxime typically involves the reaction of hydrazine derivatives with suitable precursors under controlled conditions. One common method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of advanced analytical techniques, such as infrared spectroscopy and mass spectrometry, ensures the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-4H-pyrazol-4-one oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino and oxime groups, which can participate in different chemical transformations .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated pyrazole compounds .
Scientific Research Applications
3,5-Diamino-4H-pyrazol-4-one oxime has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-diamino-4H-pyrazol-4-one oxime involves its interaction with molecular targets through hydrogen bonding and π–π stacking interactions. These interactions are facilitated by the amino and oxime groups, which can form strong bonds with various substrates. The compound’s ability to participate in non-covalent interactions makes it effective in stabilizing energetic materials and enhancing their performance .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trinitrotoluene (TNT)
- 1,3,5-Trinitro-1,3,5-triazine (RDX)
- Hexanitrohexaazaisowurtzitane (CL-20)
Comparison
Compared to these well-known energetic materials, 3,5-diamino-4H-pyrazol-4-one oxime offers several unique advantages. It has higher thermal stability and lower sensitivity to mechanical and thermal stimuli, making it a safer alternative for various applications. Additionally, its nitrogen-rich structure provides a higher energy density, which is beneficial for the design and synthesis of novel energetic materials .
Properties
Molecular Formula |
C3H5N5O |
|---|---|
Molecular Weight |
127.11 g/mol |
IUPAC Name |
4-nitroso-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C3H5N5O/c4-2-1(8-9)3(5)7-6-2/h(H5,4,5,6,7) |
InChI Key |
UXYQMXTVMIBLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1N)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)

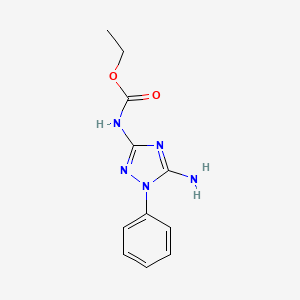
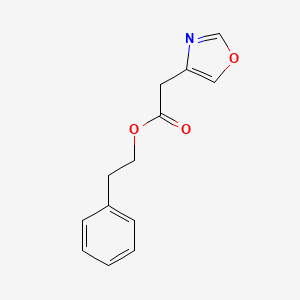
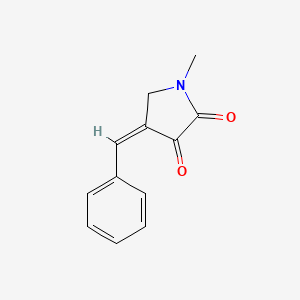
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
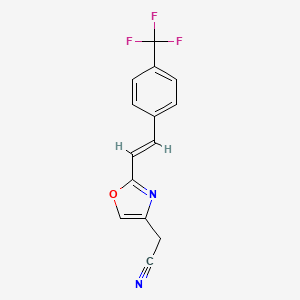
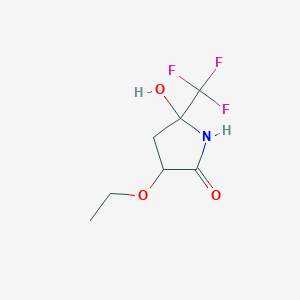
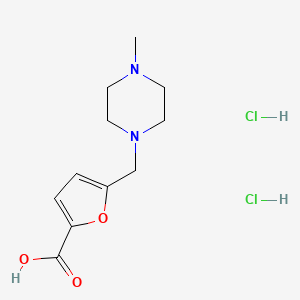

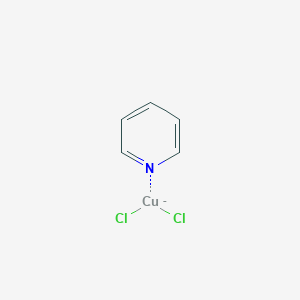
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide](/img/structure/B15208827.png)
